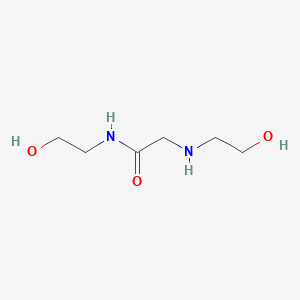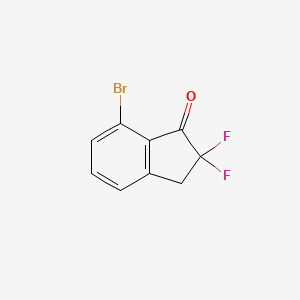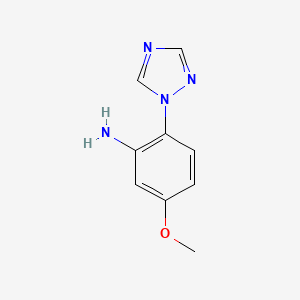
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is a nitrogen-containing heterocyclic compound that belongs to the triazole family. It consists of a methoxy group (-OCH3) on the phenyl ring, a triazole ring (-CN3) at the meta position of the phenyl ring, and an aniline moiety (-NH2) attached to the triazole ring. This compound is known for its stability and resistance to air and moisture, making it suitable for various scientific applications.
Preparation Methods
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be synthesized using a one-pot reaction between 4-aminobenzonitrile and 1H-1,2,4-triazole in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the compound. The product can be purified using column chromatography or recrystallization methods.
Chemical Reactions Analysis
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common reagents used in these reactions include sodium bicarbonate, copper (I) iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a precursor to synthesize novel triazole derivatives with potential biological activities.
Biochemistry: The compound is used in studies related to enzyme inhibition and molecular interactions.
Material Science: It is utilized in the synthesis of coordination polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, while the phenyl moieties interact with the active site of the enzyme .
Comparison with Similar Compounds
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be compared with other triazole derivatives, such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the methoxy group and aniline moiety in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methoxy-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H10N4O/c1-14-7-2-3-9(8(10)4-7)13-6-11-5-12-13/h2-6H,10H2,1H3 |
InChI Key |
BXKOPJMKSBIVFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

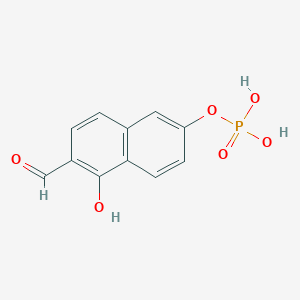
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

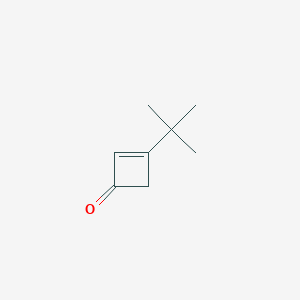

![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
